molecular formula C10H16N2O2S B1316482 2-Amino-N,N-diethylbenzenesulfonamide CAS No. 57947-01-0

2-Amino-N,N-diethylbenzenesulfonamide

Cat. No.: B1316482
CAS No.: 57947-01-0
M. Wt: 228.31 g/mol
InChI Key: FWNGNMWNTIIKRE-UHFFFAOYSA-N
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Description

2-Amino-N,N-diethylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Amino-N,N-diethylbenzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of their activity. This interaction can result in the disruption of normal biochemical processes, highlighting the importance of understanding the specific enzymes and proteins involved .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes, leading to changes in cellular behavior. Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis. These effects underscore the importance of studying the cellular responses to this compound .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in changes in gene expression, further influencing cellular processes. Understanding the molecular mechanisms of this compound is essential for elucidating its role in biochemical reactions and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in alterations in cellular behavior, emphasizing the need for careful monitoring of its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects have been observed at high doses, highlighting the importance of determining the appropriate dosage for therapeutic applications. Understanding the dosage effects of this compound is crucial for its safe and effective use in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect overall cellular metabolism, underscoring the importance of studying its metabolic interactions. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Understanding the transport and distribution of this compound is essential for determining its efficacy and potential side effects in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications .

Properties

IUPAC Name

2-amino-N,N-diethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNGNMWNTIIKRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510658
Record name 2-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57947-01-0
Record name 2-Amino-N,N-diethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a pressure vessel a mixture of 133 g of o-nitro-N,N-diethylbenzenesulfonamide, 5 g of 10% palladium on carbon, and 500 ml of ethyl acetate was shaken at 130° under 500 psi hydrogen pressure until hydrogen was no longer absorbed. The reaction mixture was cooled and the catalyst filtered off. Evaporation of the solvent in-vacuo gave 123 g of o-amino-N,N-diethylbenzenesulfonamide as a viscous oil which slowly crystallized to a solid, m.p. 45°-51°.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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